molecular formula C13H10ClFN2O2S B11415386 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B11415386
M. Wt: 312.75 g/mol
InChI Key: LGMRWBBETCWXLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for nucleophilic substitutions, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.

Scientific Research Applications

4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This results in neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

Similar compounds to 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate include other pyrimidine derivatives such as:

  • 4-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
  • 4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate
  • 4-Fluorophenyl 5-chloro-2-(butylsulfanyl)pyrimidine-4-carboxylate

These compounds share similar core structures but differ in the length and nature of the alkylsulfanyl group. The uniqueness of this compound lies in its specific ethylsulfanyl substitution, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C13H10ClFN2O2S

Molecular Weight

312.75 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H10ClFN2O2S/c1-2-20-13-16-7-10(14)11(17-13)12(18)19-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3

InChI Key

LGMRWBBETCWXLS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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